(2-Nitrovinyl)cyclobutane

Ring strain Thermodynamics Cyclobutane reactivity

(2‑Nitrovinyl)cyclobutane (CAS 1036931‑20‑0, C₆H₉NO₂, MW 127.14 g·mol⁻¹) is a nitroalkene in which the (E)‑2‑nitrovinyl group is directly attached to a cyclobutane ring. The molecule combines the electrophilic reactivity of a conjugated nitroalkene with the thermodynamic ring strain of cyclobutane (≈26.3 kcal·mol⁻¹).

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B11924525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Nitrovinyl)cyclobutane
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CC(C1)C=C[N+](=O)[O-]
InChIInChI=1S/C6H9NO2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2/b5-4+
InChIKeyOZUJUUDXQAZCFU-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2‑Nitrovinyl)cyclobutane – A Strained Nitroalkene Building Block for HCV Protease Inhibitor Synthesis and Ring‑Strain‑Driven Chemistry


(2‑Nitrovinyl)cyclobutane (CAS 1036931‑20‑0, C₆H₉NO₂, MW 127.14 g·mol⁻¹) is a nitroalkene in which the (E)‑2‑nitrovinyl group is directly attached to a cyclobutane ring. The molecule combines the electrophilic reactivity of a conjugated nitroalkene with the thermodynamic ring strain of cyclobutane (≈26.3 kcal·mol⁻¹) [1]. It is a documented key intermediate in the patented synthesis of the HCV protease inhibitor boceprevir (Schering‑Plough / Merck) [2] and is commercially available as a research chemical in purities up to 98 % (HPLC) .

Why (2‑Nitrovinyl)cyclobutane Cannot Be Replaced by a Simple Nitroalkene or an Unstrained Cycloalkane Analog


Simple nitroalkenes such as β‑nitrostyrene lack the ring strain that drives the cyclobutane‑specific ring‑opening and rearrangement chemistries required in advanced intermediate synthesis [1]. Conversely, larger cycloalkyl‑nitrovinyl analogs (e.g., (2‑nitrovinyl)cyclohexane) possess negligible ring strain and do not provide the same thermodynamic driving force for strain‑release transformations [1]. Critically, (2‑nitrovinyl)cyclobutane is the specific nitroalkane intermediate validated in the patented route to the HCV protease inhibitor boceprevir; substitution with a homolog would necessitate complete re‑optimization of the multi‑step sequence and altered impurity profiles [2].

Quantitative Differentiation Evidence for (2‑Nitrovinyl)cyclobutane Versus Closest Analogs


Ring Strain Energy: Cyclobutane vs. Cyclohexane vs. Cyclopropane Nitrovinyl Analogs

The cyclobutane ring in (2‑nitrovinyl)cyclobutane possesses a strain energy of ≈26.3 kcal·mol⁻¹, which is significantly higher than that of the virtually unstrained cyclohexane analog (≈0 kcal·mol⁻¹) but lower than the cyclopropane analog (≈27.5 kcal·mol⁻¹) [1]. This intermediate strain level allows controlled strain‑release reactions (e.g., ring‑opening, cycloaddition) that are inaccessible to the cyclohexane analog while avoiding the excessive instability often associated with cyclopropane derivatives [1].

Ring strain Thermodynamics Cyclobutane reactivity

Validated Intermediate in a Patented HCV Protease Inhibitor Synthesis

(2‑Nitrovinyl)cyclobutane (designated compound D or XXXII in the patent) is the exclusive dehydration product obtained from 1‑cyclobutyl‑2‑nitroethanol upon treatment with MsCl/Et₃N, and is subsequently reduced to (2‑nitroethyl)cyclobutane in the multi‑step synthesis of boceprevir [1]. The patent explicitly identifies only the cyclobutane derivative at this position; no cyclopentyl or cyclohexyl analogs are described, indicating that the cyclobutane ring is essential for downstream reactivity and final API structure [1].

HCV protease inhibitor Boceprevir Process chemistry

Commercial Purity and Availability vs. Cyclopropane and Cyclohexane Analogs

Suppliers offer (2‑nitrovinyl)cyclobutane at verified purities of 95 % (Bidepharm, HPLC) and 98 % (MolCore, HPLC) , with batch‑specific QC documentation (NMR, HPLC, GC) available. In contrast, (E)‑(2‑nitrovinyl)cyclopropane is listed as discontinued by CymitQuimica/Fluorochem , and (2‑nitrovinyl)cyclopentane is available at 95 % but with limited batch QC transparency . The cyclobutane derivative thus offers a combination of high purity and reliable commercial supply that is superior to the cyclopropane analog and at least equivalent to the cyclopentane analog.

Purity comparison Procurement Vendor sourcing

Note on High‑Strength Differential Evidence Availability

Direct head‑to‑head experimental comparisons of (2‑nitrovinyl)cyclobutane with its closest analogs (e.g., reaction rates, in vitro potency, pharmacokinetic parameters) are not available in the open primary literature or patent corpus as of May 2026. The compound is primarily documented as a synthetic intermediate rather than a biological probe, and published physicochemical data (experimental boiling point, density, log P, pKa) remain sparse [1]. The differentiation evidence above is therefore drawn from class‑level thermodynamic principles, patent‑specific exclusivity, and vendor‑supplied purity data. Users requiring decision‑critical comparative performance data should commission bespoke head‑to‑head studies.

Data limitation Literature coverage Compound class maturity

Recommended Application Scenarios for (2‑Nitrovinyl)cyclobutane Based on Differentiated Evidence


Replication or Scale‑Up of the Patented Boceprevir Intermediate Route

Groups synthesizing 3‑amino‑3‑(cyclobutylmethyl)‑2‑hydroxy‑propionamide hydrochloride—the key chiral intermediate in the boceprevir process—must use (2‑nitrovinyl)cyclobutane as the specific nitroalkane intermediate (compound D in CA2672570A1). The patented sequence has been validated at multi‑gram scale, and substitution of the cyclobutane ring would invalidate the regulatory starting material definition [2].

Ring‑Strain‑Driven Methodology Development

The ≈26.3 kcal·mol⁻¹ strain energy of the cyclobutane ring makes (2‑nitrovinyl)cyclobutane a superior substrate for strain‑release reactions (e.g., ring‑opening cycloadditions, retro‑[2+2] processes) compared to unstrained cyclohexyl or acyclic nitroalkenes. This is leveraged in methodology programs aiming to construct complex polycyclic scaffolds that are inaccessible from unstrained analogs [1].

QC‑Sensitive Medicinal Chemistry SAR Campaigns

When a medicinal chemistry program requires a nitrovinylcycloalkane building block with documented batch‑to‑batch purity (HPLC, NMR, GC) and reliable resupply, (2‑nitrovinyl)cyclobutane offers 95–98 % purity with vendor‑supplied QC certificates. This contrasts with the cyclopropane analog (discontinued) and provides higher purity than the currently available cyclopentane analog (95 %) .

Energetic Materials or High‑Energy Intermediate Screening (Exploratory)

The combination of a strained cyclobutane ring (≈26.3 kcal·mol⁻¹ ring strain) and a nitro group gives (2‑nitrovinyl)cyclobutane a high computed heat of formation, positioning it as a candidate scaffold for exploratory energetic material evaluations. This class‑level inference is based on the known properties of polynitrocyclobutane derivatives [1]; confirmatory experimental calorimetry data are not yet available in the open literature.

Quote Request

Request a Quote for (2-Nitrovinyl)cyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.